Prop-2-en-1-yl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Prop-2-en-1-yl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted with a 4-methyl group at position 4, a prop-2-en-1-yl ester at position 5, and a 2-{[(2,6-dimethylphenoxy)acetyl]amino} moiety at position 2. The 2,6-dimethylphenoxy group is a notable structural feature shared with antiviral agents like lopinavir, a protease inhibitor used in HIV treatment . The compound’s synthesis likely involves acetylation of a thiazole-5-carboxylate intermediate, analogous to methods described for ethyl 2-acetamido-4-methylthiazole-5-carboxylate (74% yield via acetic anhydride reflux) .
Properties
IUPAC Name |
prop-2-enyl 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-5-9-23-17(22)16-13(4)19-18(25-16)20-14(21)10-24-15-11(2)7-6-8-12(15)3/h5-8H,1,9-10H2,2-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPLTLKUCPWCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=C(S2)C(=O)OCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Acylation Reaction: The thiazole derivative is then subjected to an acylation reaction with 2,6-dimethylphenoxyacetyl chloride to introduce the phenoxyacetyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Prop-2-en-1-yl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate
This compound () shares the 4-methylthiazole-5-carboxylate backbone but features a simpler ethyl ester and acetamido group.
Lopinavir
Lopinavir () contains a (2,6-dimethylphenoxy)acetyl group identical to the target compound, critical for protease inhibition. However, lopinavir’s hexanamide backbone and diazinone ring contrast with the thiazole core, highlighting the target’s divergence in scaffold design. This suggests the target may prioritize thiazole-mediated interactions over peptide-like binding.
Benzimidazole-Thiazole-Triazole Hybrids ()
Compounds like 9a–9e (e.g., 9c: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature thiazole rings linked to triazole and benzimidazole moieties. Unlike the target compound, these hybrids incorporate bulkier aryl groups (e.g., 4-bromophenyl) at position 2 of the thiazole, which may enhance steric hindrance or π-π stacking.
Physicochemical Properties
The target’s allyl ester and 2,6-dimethylphenoxy group may increase lipophilicity compared to ethyl or aryl esters, influencing bioavailability.
Challenges and Innovations
- Synthetic Complexity: The target’s multi-step synthesis (acetylation, esterification, phenoxy coupling) contrasts with simpler analogues like those in , posing scalability challenges.
- Structure-Activity Trade-offs : While the 4-methyl group enhances solubility compared to bulky aryl substituents (e.g., 9c), it may reduce binding affinity in targets requiring steric complementarity.
Biological Activity
The compound Prop-2-en-1-yl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a thiazole ring that is known for its diverse biological activities. The presence of the 2,6-dimethylphenoxy group is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole derivatives. For example, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole A | MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |
| Thiazole B | SK-Hep-1 (Liver) | 15.0 | Bcl-2 modulation |
| Thiazole C | NUGC-3 (Gastric) | 10.0 | Caspase activation |
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. For instance, studies indicate that certain thiazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Related Thiazoles
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole D | E. coli | 8 µg/mL |
| Thiazole E | S. aureus | 4 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors in various metabolic pathways.
- Induction of Apoptosis : Activation of apoptotic pathways through modulation of key proteins involved in cell survival.
- Antioxidant Properties : Some derivatives exhibit antioxidant effects that can protect cells from oxidative stress.
Case Studies
A notable case study involved the evaluation of a thiazole derivative in a clinical setting for its anticancer efficacy. Patients with advanced breast cancer were administered a thiazole compound similar to this compound. Results indicated a significant reduction in tumor size along with manageable side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
